The compound 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic molecule that combines elements of benzothiazole, pyridine, and piperazine. This compound is classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur in its structure. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an inhibitor of Factor XIa, which is involved in the coagulation pathway.
This compound can be derived from various synthetic routes that involve the condensation of benzothiazole derivatives with piperazine and pyridine moieties. The classification of this compound falls under pharmaceutical chemistry and medicinal chemistry, particularly focusing on compounds with anticoagulant properties.
The synthesis of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves several steps:
The technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure.
The molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The molecular weight is approximately 318.39 g/mol.
The compound can undergo various chemical reactions typical for heterocycles, including:
Reactions are often conducted under controlled environments, using inert atmospheres to prevent unwanted side reactions. Reaction yields are optimized through careful monitoring of stoichiometry and reaction times.
The mechanism of action for 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one primarily involves its role as an inhibitor of Factor XIa in the coagulation cascade. By inhibiting this factor, the compound effectively reduces thrombin generation and platelet activation, leading to decreased clot formation.
In vitro studies have shown that this compound exhibits significant inhibitory activity against Factor XIa, making it a candidate for further pharmacological development in anticoagulant therapies.
Relevant analyses such as differential scanning calorimetry (DSC) may provide insights into thermal stability.
The primary applications of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4